Tamoxifen isopropyl bromide
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Overview
Description
Tamoxifen Isopropyl Bromide is a derivative of tamoxifen, a well-known chemotherapeutic agent primarily used in the treatment of estrogen receptor-positive breast cancer. Tamoxifen binds to the estrogen receptor, producing either anti-proliferative or proliferative effects. This compound, as a permanently charged derivative, has been suggested to have membrane-impermeant properties, affecting only extracellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tamoxifen Isopropyl Bromide can be synthesized through an SN2 reaction, where tamoxifen undergoes nucleophilic substitution with isopropyl bromide. The reaction typically involves the use of a strong base to deprotonate tamoxifen, followed by the addition of isopropyl bromide to form the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SN2 reactions under controlled conditions to ensure high yield and purity. The process would include steps such as crystallization, extraction, and purification through column chromatography or distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Tamoxifen Isopropyl Bromide primarily undergoes substitution reactions due to its structure. The compound can also participate in other reactions such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different halogenated derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Tamoxifen Isopropyl Bromide has several scientific research applications, including:
Chemistry: Used as a model compound to study substitution reactions and the effects of permanently charged derivatives on reaction mechanisms.
Biology: Investigated for its effects on protein kinases, ion channels, and other cellular targets.
Industry: Potential applications in the development of new chemotherapeutic agents and other pharmaceuticals.
Mechanism of Action
Tamoxifen Isopropyl Bromide exerts its effects by binding to the estrogen receptor, similar to tamoxifen. due to its permanently charged nature, it primarily affects extracellular targets. The compound has been shown to decrease EAG current amplitude and accelerate its activation, indicating its potential role in modulating ion channels and other extracellular proteins . The molecular targets and pathways involved include the estrogen receptor and various protein kinases and ion channels.
Comparison with Similar Compounds
- Tamoxifen Methyl Bromide
- Tamoxifen Ethyl Bromide
- Tamoxifen Propyl Bromide
- Tamoxifen Butyl Bromide
Comparison: Tamoxifen Isopropyl Bromide is unique among its analogs due to its specific isopropyl group, which may confer distinct steric and electronic properties. This can affect its binding affinity and specificity for certain targets compared to other tamoxifen derivatives. For example, the isopropyl group may provide a better fit for certain extracellular receptors, enhancing its effectiveness in targeting specific pathways .
Properties
Molecular Formula |
C29H36BrNO |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-dimethyl-propan-2-ylazanium;bromide |
InChI |
InChI=1S/C29H36NO.BrH/c1-6-28(24-13-9-7-10-14-24)29(25-15-11-8-12-16-25)26-17-19-27(20-18-26)31-22-21-30(4,5)23(2)3;/h7-20,23H,6,21-22H2,1-5H3;1H/q+1;/p-1/b29-28-; |
InChI Key |
VSVUDCODHCQATR-FJBFXRHMSA-M |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)C(C)C)/C3=CC=CC=C3.[Br-] |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)C(C)C)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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